molecular formula C8H6ClN3O B1342342 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 62508-75-2

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No. B1342342
CAS RN: 62508-75-2
M. Wt: 195.6 g/mol
InChI Key: KGKNMVLIWHRBGK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of an oxygen atom and two nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an amine group, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another method includes the reaction of a primary amine with chloroacetone to form an imine intermediate, which is then trapped by (isocyanoimino)triphenylphosphorane in the presence of an aromatic carboxylic acid, leading to the formation of fully substituted 1,3,4-oxadiazole derivatives . These methods provide high yields and can be performed under neutral conditions at room temperature.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods. The electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map, can be produced using optimized structures .

Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions. For instance, they can react with amines and hydrazines to form substituted derivatives . The reactivity of these compounds can be further explored through their interactions with different chemical reagents, leading to a variety of products with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents such as the chlorophenyl group can affect the compound's polarity, solubility, and overall reactivity. The electronic properties, including the distribution of electron density and the presence of hydrogen bonding, can also play a significant role in determining the compound's physical and chemical behavior .

Relevant Case Studies

Several studies have explored the biological activities of 1,3,4-oxadiazole derivatives. For example, some derivatives have shown moderate dual inhibition of acetyl- and butyrylcholinesterase, which are enzymes involved in neurological functions . Other studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potential anticancer and antimicrobial activities, demonstrating their efficacy against various human tumor cell lines and pathogenic microorganisms . These findings suggest that 1,3,4-oxadiazole derivatives, including 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, could be promising candidates for the development of new therapeutic agents.

Scientific Research Applications

Therapeutic Applications and Bioactivity

1,3,4-Oxadiazole derivatives, including compounds like 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, are recognized for their wide range of therapeutic applications due to their effective binding with different enzymes and receptors. They have been extensively studied for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. This demonstrates the compound's significant potential in medicinal chemistry and drug development (Verma et al., 2019).

Synthetic Strategies and Chemical Properties

The synthesis methods for 1,2,4-oxadiazoles, including the specific subtype discussed here, involve reactions based primarily on primary amidoximes and acylating agents. These methods highlight the chemical versatility and the broad spectrum of reactants that can lead to oxadiazole derivatives. The synthetic flexibility of these compounds allows for the creation of a wide variety of biologically active molecules, showcasing their importance in the development of novel pharmacological agents (Kayukova, 2005).

Biologically Oriented Drug Synthesis

The exploration of biologically oriented drug synthesis (BIODS) based on hetero derivatives of 1,3,4-oxadiazoles, including 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine, emphasizes the strategic importance of these compounds in medicinal chemistry. These structures have been the focus of extensive research for their antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The study of these derivatives underlines the importance of 1,3,4-oxadiazole cores in generating new bio-promising hybrid structures and therapeutic agents (Karpenko et al., 2020).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole scaffolds are also notable for their applications beyond pharmacology, such as in the development of chemosensors for metal ions. The unique properties of these compounds, such as high photoluminescent quantum yield and excellent thermal and chemical stability, make them suitable for use in sensing applications. This utility further demonstrates the versatility of 1,3,4-oxadiazole derivatives in various scientific and industrial fields (Sharma et al., 2022).

properties

IUPAC Name

3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKNMVLIWHRBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605825
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine

CAS RN

62508-75-2
Record name 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-amine
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Reactant of Route 6
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Citations

For This Compound
1
Citations
MT Salve, SB Jadhav - International Journal of …, 2021 - search.ebscohost.com
Background: Diabetes is a long-term illness characterized by high blood sugar levels. It is estimated that by 2045, there will be nearly 693 million diabetic patients worldwide, with half of …

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